N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is a chemical compound that belongs to the class of amides. It features a dimethylamino group attached to a 2-phenylethyl moiety and an acetamide structure, making it significant in various synthetic and medicinal applications. This compound is utilized as a building block in organic synthesis and is known for its potential therapeutic properties.
The compound can be synthesized from commercially available starting materials, primarily through reactions involving N-(2-phenylethyl)acetamide and dimethylamine. The availability of these precursors facilitates its production in both laboratory and industrial settings.
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is classified as an organic compound, specifically an amide. It has implications in medicinal chemistry and organic synthesis, often serving as a precursor for more complex molecules.
The synthesis of N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide typically involves the following steps:
The reaction conditions are optimized for yield and purity, often utilizing continuous flow reactors in industrial settings to enhance efficiency.
The molecular formula of N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is C12H18N2O. The structure consists of:
Property | Data |
---|---|
Molecular Weight | 206.28 g/mol |
IUPAC Name | N,N-dimethyl-2-(2-phenylethylamino)acetamide |
InChI Key | BLQJMOMPRPDLGP-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(=O)CNCCC1=CC=CC=C1 |
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide involves its interaction with biological targets such as enzymes and receptors. Its structural features allow it to bind effectively, influencing various biochemical pathways.
While specific data on its mechanism of action may vary depending on the target, studies suggest that compounds with similar structures often modulate neurotransmitter systems, particularly those related to pain perception and inflammation.
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is typically a colorless to light yellow liquid or solid depending on purity and form.
The compound exhibits good solubility in organic solvents and stability under standard laboratory conditions. It has a relatively low boiling point compared to larger amides, making it suitable for various synthetic applications.
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide has several applications across different fields:
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5